4-Iodo-1-methyl-1H-pyrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

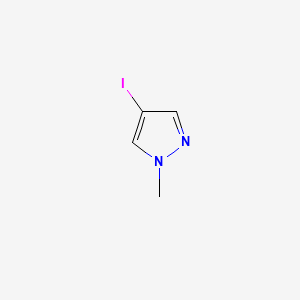

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDRDHPLXWMTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370497 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39806-90-1 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-1-methyl-1H-pyrazole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39806-90-1 | [2][3][4][5][6] |

| Molecular Formula | C₄H₅IN₂ | [2][3][4][7] |

| Molecular Weight | 208.00 g/mol | [2][3][4][7] |

| Appearance | Pale yellow solid | [8][9] |

| Melting Point | 59-64 °C | [2][3] |

| Form | Solid | [2][3] |

| Assay | 97% | [2][3] |

Synthesis and Purification

Experimental Protocol 1: Synthesis via Methylation of 4-Iodo-1H-pyrazole

This protocol describes the synthesis of this compound starting from 4-iodo-1H-pyrazole.

Materials:

-

4-iodo-1H-pyrazole

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Iodomethane (CH₃I)

-

Water

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-iodo-1H-pyrazole (1.58 g, 8.0 mmol) in anhydrous tetrahydrofuran.[8][9]

-

Add the solution dropwise to a freshly prepared suspension of sodium hydride (0.21 g, 8.7 mmol) in THF.[8][9]

-

Stir the reaction mixture at room temperature for 3 hours.[8][9]

-

Slowly add iodomethane (1.0 mL, 2.24 g, 15.8 mmol) dropwise to the reaction mixture.[8][9]

-

Quench the reaction by the addition of approximately 50 mL of water.[8][9]

-

Concentrate the solution under reduced pressure to remove the solvent, yielding 1-methyl-4-iodo-pyrazole as a pale yellow solid.[8][9] (Yield: 1.64 g, 98%)[8][9]

Experimental Protocol 2: Synthesis via Iodination of 1-Methylpyrazole

This protocol details the synthesis of this compound from 1-methylpyrazole.

Materials:

-

1-methylpyrazole

-

Iodine

-

An oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide)

-

Alkali solution

Procedure:

-

Mix 1-methylpyrazole and iodine in a reaction vessel.[8]

-

Heat the mixture to a temperature between 40-80 °C.[8]

-

Dropwise, add an aqueous solution of an oxidant to initiate the iodination reaction.[8]

-

After the reaction is complete, add an alkali solution to the mixture to adjust the pH to 5-9.[8]

-

Cool the solution to induce crystallization, yielding light yellow crystals of 1-methyl-4-iodopyrazole.[8]

Purification

Column chromatography is a common and effective method for the purification of substituted pyrazoles.

Procedure:

-

Thin-Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate and hexane to determine an optimal solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the desired product.

-

Column Packing: Prepare a silica gel column using the chosen solvent system.

-

Elution: Load the crude product onto the column and begin elution, collecting fractions. A gradient elution with increasing polarity may be used to separate compounds with different polarities.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

-

Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide array of pharmaceutical agents. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 4-position of the pyrazole ring.[1] This versatility makes it a key component in the synthesis of compounds targeting a range of biological pathways.

The pyrazole core is a prominent feature in many kinase inhibitors. The iodo group of this compound can be readily displaced to introduce aryl, heteroaryl, or alkynyl moieties that are often crucial for binding to the kinase active site.[1]

Furthermore, pyrazole derivatives have been investigated for their potential as anti-inflammatory agents. By utilizing this compound, novel analogues of existing non-steroidal anti-inflammatory drugs (NSAIDs) can be synthesized to explore improved efficacy and selectivity.[1]

Safety and Handling

This compound is classified as a dangerous good for transport.[4] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[10] It should be stored in a well-ventilated place, and is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.

Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 39806-90-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 6. 39806-90-1|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Methyl-4-iodo-1H-pyrazole | C4H5IN2 | CID 2734773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 9. This compound | 39806-90-1 [chemicalbook.com]

- 10. This compound 97 39806-90-1 [sigmaaldrich.com]

physical and chemical properties of 4-Iodo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodo-1-methyl-1H-pyrazole

Abstract

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the development of pharmaceutical and agrochemical compounds due to the reactive nature of the carbon-iodine bond, which readily participates in various cross-coupling reactions. This document provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a summary of its key synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][2][3] |

| CAS Number | 39806-90-1 | [1][2][4] |

| Appearance | Solid | |

| Pale yellow solid | [5] | |

| Melting Point | 59-64 °C | |

| Assay / Purity | 97% | |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature. | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While detailed spectra are typically provided by the supplier, general expectations for ¹H and ¹³C NMR are as follows:

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons and the two protons on the pyrazole ring. The chemical shifts of the ring protons are influenced by the iodine substituent.

-

¹³C NMR: The spectrum will show characteristic signals for the four carbon atoms in the molecule. The carbon atom bonded to the iodine will exhibit a distinct chemical shift due to the halogen's effect.

Specific NMR, HPLC, and LC-MS data for this compound are often available from commercial suppliers.[1]

Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-I bond. This bond allows for the facile introduction of various functional groups through metal-catalyzed cross-coupling reactions. It is a highly sought-after intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals.[7]

The most common applications involve its use in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.[7]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via N-methylation of 4-Iodo-1H-pyrazole

This method involves the direct methylation of the pyrazole nitrogen of commercially available 4-Iodo-1H-pyrazole.

Materials:

-

4-Iodo-1H-pyrazole

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Water

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

-

Under a nitrogen atmosphere, dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Add the pyrazole solution dropwise to a freshly prepared suspension of sodium hydride (1.1 eq) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Slowly add iodomethane (2.0 eq) dropwise to the mixture.

-

Continue stirring the reaction for 12 hours at room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the crude product with ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a pale yellow solid.

Synthesis via Direct Iodination of 1-Methylpyrazole

This approach involves the direct iodination of the 1-methylpyrazole ring using iodine and an oxidant.[8]

Materials:

-

1-Methylpyrazole

-

Iodine (I₂)

-

Oxidant (e.g., hydrogen peroxide, nitric acid)

-

Alkali solution (e.g., NaOH)

-

In a suitable reaction vessel, mix 1-methylpyrazole (1.0 eq) and iodine (0.5-0.7 eq).

-

Heat the mixture to 40-80 °C with stirring.

-

Dropwise, add an aqueous solution of the chosen oxidant over a period of 1-5 hours.

-

Maintain the reaction temperature at 50-100 °C for 1-12 hours, monitoring completion by HPLC or TLC.

-

After the reaction is complete, cool the mixture and add an alkali solution to adjust the pH to 6-8.

-

Further cool the mixture to induce crystallization.

-

Filter the resulting light yellow crystals to obtain the final product, 1-methyl-4-iodopyrazole.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Pictogram: Warning[1]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautionary Statements: Recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection.[1][3]

Users should always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information. This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]

References

- 1. 39806-90-1|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 1-Methyl-4-iodo-1H-pyrazole | C4H5IN2 | CID 2734773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. This compound | 39806-90-1 [chemicalbook.com]

- 6. Methyl this compound-5-carboxylate | 75092-26-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

4-Iodo-1-methyl-1H-pyrazole molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of the compound 4-Iodo-1-methyl-1H-pyrazole, a heterocyclic organic compound relevant in synthetic chemistry and as a potential intermediate for pharmacologically active molecules.

Chemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Identifier | Value | Citations |

| Molecular Formula | C₄H₅IN₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| CAS Number | 39806-90-1 | [1][2] |

| Empirical Formula (Hill) | C₄H₅IN₂ |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this specific data sheet. For methodologies related to its synthesis, purification, and analytical characterization, researchers are advised to consult peer-reviewed chemical literature and established chemical synthesis databases.

Logical Relationships

The relationship between the chemical compound and its primary molecular identifiers is a foundational concept in chemical data management. The following diagram illustrates this direct association.

Caption: Core properties of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-1-methyl-1H-pyrazole. Due to the limited availability of public experimental spectra, this guide is based on predicted data derived from the analysis of structurally similar compounds. This document is intended to assist researchers in the structural elucidation, purity assessment, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the N-methyl protons and the two protons on the pyrazole ring. The chemical shifts are influenced by the electronic environment of each proton, which is determined by the substituents on the pyrazole ring: the electron-donating methyl group and the electron-withdrawing, heavy iodine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.8 - 4.0 | Singlet | 3H |

| H-3 | 7.5 - 7.7 | Singlet | 1H |

| H-5 | 7.4 - 7.6 | Singlet | 1H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

-

N-CH₃ Protons: The methyl group attached to the nitrogen atom is expected to appear as a singlet in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm. Its integration value will correspond to three protons.

-

H-3 and H-5 Protons: The two protons on the pyrazole ring at positions 3 and 5 are in different chemical environments. The iodine atom at position 4 will influence the electron density at these positions, leading to distinct chemical shifts. Both protons are expected to appear as singlets as there are no adjacent protons to cause spin-spin coupling. The exact chemical shifts of H-3 and H-5 can be influenced by the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

-

Visualization of Molecular Structure and ¹H NMR Assignments

The following diagrams illustrate the chemical structure and the predicted ¹H NMR assignments for this compound.

Caption: Chemical structure of this compound.

Caption: Predicted ¹H NMR assignments for this compound.

synthesis of 4-Iodo-1-methyl-1H-pyrazole from 1-methylpyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-iodo-1-methyl-1H-pyrazole from 1-methylpyrazole. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, and the introduction of an iodine atom at the C4-position creates a versatile intermediate for further molecular elaboration through cross-coupling reactions.[1] This document details various synthetic protocols, presents comparative quantitative data, and outlines the underlying reaction mechanisms to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

1-Methyl-4-iodo-1H-pyrazole is a key building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[2] The carbon-iodine bond at the 4-position of the pyrazole ring serves as a highly effective synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][3]

The synthesis of this compound involves the direct electrophilic iodination of the 1-methylpyrazole ring. The electronic properties of the pyrazole system render the C4-position the most nucleophilic and, therefore, the most susceptible to electrophilic attack, leading to high regioselectivity in the iodination reaction.[1] This guide explores several established methods to achieve this transformation efficiently.

Reaction Overview and Mechanism

The conversion of 1-methylpyrazole to this compound proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from a suitable iodine source, is attacked by the electron-rich pyrazole ring. This attack occurs preferentially at the C4-position, leading to the formation of a sigma complex (or arenium ion) intermediate, which then loses a proton to restore aromaticity and yield the final product.

The direct reaction of 1-methylpyrazole with molecular iodine is a reversible process.[4] To drive the reaction to completion, the hydrogen iodide (HI) byproduct must be removed from the reaction system.[4] This is typically achieved either by including a base to neutralize the acid or an oxidizing agent to convert the iodide ion back to an electrophilic iodine species.[4]

Figure 1: General mechanism for the electrophilic iodination of 1-methylpyrazole.

Comparative Data of Synthesis Methods

Several methods for the synthesis of this compound have been reported. The choice of method depends on factors such as scale, available reagents, and desired purity. The following table summarizes the key quantitative data from various protocols.

| Method | Iodinating Agent(s) | Oxidant/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | 70-100 | 3-5 | 86.2 |

| B | Iodine (I₂), Potassium Iodide (KI) | Sodium Acetate | Water | Reflux | 0.5 | N/A |

| C | N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | Acetonitrile or Dichloromethane | 0 | N/A | N/A |

| D | Iodine Monochloride (ICl) | Lithium Carbonate (Li₂CO₃) | Dichloromethane | Room Temp. | 1-24 | up to 95 |

Data sourced from references[1][2][4]. Note: N/A indicates data not available in the cited sources.

Experimental Protocols

Method A: Iodination using Iodine and Hydrogen Peroxide

This method utilizes an oxidant to regenerate the iodinating agent, thereby improving atom economy and promoting the forward reaction.[4]

Reagents:

-

1-methylpyrazole (1.0 eq)

-

Iodine (1.0-1.3 eq)

-

Hydrogen Peroxide (15-50% aq. solution, 1.0-2.0 eq)

Procedure:

-

To a reaction flask, add 1-methylpyrazole and iodine.

-

Heat the mixture to 40-80 °C with stirring.

-

Slowly add the aqueous hydrogen peroxide solution dropwise over a period of 3-4 hours, maintaining the reaction temperature.[4] The reaction temperature is typically between 70-100 °C.[4]

-

Monitor the reaction progress by HPLC or TLC. The total reaction time is generally 3-5 hours.[4]

-

After completion, cool the reaction mixture.

-

Add an aqueous alkali solution (e.g., sodium hydroxide) to adjust the pH of the mixture to 6-8.[4]

-

Cool the solution further to induce crystallization.

-

Collect the light-yellow crystals of 1-methyl-4-iodopyrazole by filtration.[4]

-

The product can be further purified by recrystallization. The reported melting point is 63-65 °C.[4]

Method C: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for many heterocyclic compounds.[1]

Reagents:

-

1-methylpyrazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Concentrated Sulfuric Acid (catalytic)

-

Dichloromethane or Acetonitrile

Procedure:

-

Dissolve 1-methylpyrazole in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide to the cooled solution with stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.[5]

Method D: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly effective reagent for the iodination of deactivated or moderately activated aromatic systems.[2][3]

Reagents:

-

1-methylpyrazole (1.0 eq)

-

Iodine Monochloride (ICl) (3.0 eq)

-

Lithium Carbonate (Li₂CO₃) (2.0 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 1-methylpyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 eq).

-

To this stirred suspension, add iodine monochloride (3.0 eq).[2]

-

Stir the reaction mixture at room temperature for 1-24 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the desired this compound.[2][3]

Figure 2: General workflow for the synthesis and purification of this compound.

Purification and Characterization

The crude 1-methyl-4-iodopyrazole obtained from the synthesis can be purified by standard laboratory techniques.

-

Recrystallization: If the product is a solid and contains impurities with different solubilities, recrystallization is an effective method.[5] Solvents such as ethanol, methanol, or mixtures like ethanol/water can be employed.[5] The product is typically obtained as light-yellow or off-white crystals.[4][6]

-

Column Chromatography: This is the most common method for purification, especially to separate regioisomers or closely related impurities.[5] A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of ethyl acetate and hexanes.[5] The polarity of the eluent can be adjusted to achieve optimal separation, with the desired product having an Rf value of approximately 0.3-0.4 on TLC.[5]

-

Decolorization: If the purified product is colored, it may indicate trace impurities. This can often be remedied by treating a solution of the compound with activated charcoal, followed by filtration through celite and recrystallization.[5]

The final product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-pyrazole: Characterization, Data, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-pyrazole is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic combination of a stable, aromatic pyrazole core with a reactive iodine substituent at the C4 position renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the characterization, and spectral data of this compound. Detailed experimental protocols for its synthesis and its application in the development of targeted therapeutics, particularly kinase inhibitors, are presented. The strategic importance of this molecule in drug discovery is highlighted through its utility in forging key carbon-carbon and carbon-heteroatom bonds, enabling the exploration of novel chemical space for biologically active compounds.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅IN₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 59-64 °C | [1] |

| CAS Number | 39806-90-1 | [1] |

| SMILES | Cn1cc(I)cn1 | [1] |

| InChI | 1S/C4H5IN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbons within the molecule.

Table 2.1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH ₃-N | ~3.8 | Singlet | N/A |

| C3-H | ~7.5 | Singlet | N/A |

| C5-H | ~7.4 | Singlet | N/A |

Note: Predicted values are based on the analysis of structurally similar pyrazole derivatives.

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-N | ~39 |

| C 3 | ~140 |

| C 4 | ~60 |

| C 5 | ~130 |

Note: The iodine substituent significantly shields the C4 carbon, resulting in an upfield chemical shift. Predicted values are based on the analysis of structurally similar pyrazole derivatives.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and the pyrazole ring vibrations.

Table 2.3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3200 | C-H stretching (aromatic) |

| 2900-3000 | C-H stretching (aliphatic, CH₃) |

| 1500-1600 | C=C and C=N stretching (pyrazole ring) |

| 1400-1500 | C-H bending |

| Below 800 | C-I stretching |

Note: The provided data is based on typical ranges for the specified functional groups and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 2.4: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 208 | Molecular Ion |

| [M-I]⁺ | 81 | Loss of an iodine atom |

| [M-CH₃]⁺ | 193 | Loss of a methyl group |

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed protocols for two common methods.

Synthesis via Iodination of 1-Methyl-1H-pyrazole

This method involves the direct iodination of commercially available 1-methyl-1H-pyrazole.

Experimental Workflow: Iodination of 1-Methyl-1H-pyrazole

Caption: A streamlined workflow for the synthesis of this compound via direct iodination.

Materials:

-

1-Methyl-1H-pyrazole

-

Iodine (I₂)

-

An oxidant (e.g., 30% hydrogen peroxide, nitric acid, or iodic acid)

-

A base (e.g., sodium hydroxide solution)

-

Solvent (e.g., water)

Procedure:

-

In a reaction vessel, combine 1-methyl-1H-pyrazole and iodine.

-

Heat the mixture to a temperature between 40-80 °C with stirring.

-

Slowly add the oxidant solution dropwise to the reaction mixture.

-

Maintain the reaction temperature between 50-100 °C for 1-12 hours, monitoring the progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture and add a base solution to adjust the pH to 5-9.

-

Cool the mixture further to induce crystallization.

-

Collect the resulting light yellow crystals by filtration.

-

Wash the crystals with cold water and dry under vacuum to yield this compound.[2]

Synthesis via N-methylation of 4-Iodo-1H-pyrazole

This alternative route involves the methylation of 4-iodo-1H-pyrazole.

Materials:

-

4-Iodo-1H-pyrazole

-

A methylating agent (e.g., dimethyl sulfate or iodomethane)

-

A base (e.g., sodium hydroxide)

-

A suitable solvent (e.g., dioxane or a biphasic system with a phase transfer catalyst)

Procedure:

-

Dissolve 4-iodo-1H-pyrazole in the chosen solvent system.

-

Add the base to the solution.

-

Introduce the methylating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The carbon-iodine bond is amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse substituents at the C4 position.

Role in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyrazole scaffold is a common motif in such inhibitors.

This compound serves as a key starting material for the synthesis of kinase inhibitors targeting pathways such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Signaling Pathway: The JAK-STAT Pathway and its Inhibition

References

The Core Chemistry and Biological Significance of Iodinated Pyrazoles: A Technical Guide for Drug Discovery

Introduction: Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] The strategic introduction of an iodine atom onto the pyrazole ring significantly enhances their synthetic versatility, providing a robust platform for developing complex molecular architectures through various cross-coupling reactions.[1] This technical guide offers an in-depth exploration of the synthesis, biological activities, and experimental evaluation of iodinated pyrazole derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of Iodinated Pyrazoles

The regioselective synthesis of iodinated pyrazoles is fundamental to their application in drug discovery. The two primary isomers, 4-iodo and 5-iodopyrazoles, are accessible through distinct synthetic pathways.[1]

Experimental Protocol: Synthesis of 4-Iodopyrazoles via Ceric Ammonium Nitrate (CAN)-Mediated Iodination [1]

-

Dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of 5-Iodopyrazoles via Lithiation and Iodination [4]

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in dry tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.3 mmol) dropwise with vigorous stirring.

-

Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

-

Add a solution of iodine (1.4 mmol) in dry THF (3 mL).

-

Allow the reaction to warm gradually to room temperature over 4 hours.

-

Dilute the reaction with dichloromethane (30 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Biological Activities of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Pyrazole derivatives are known to exhibit anticancer properties by targeting various cellular pathways.[5][6][7] The introduction of iodine can modulate the potency and selectivity of these compounds. For instance, certain ferrocene-pyrazole hybrids have shown significant anticancer activity against various cancer cell lines.[5]

Table 1: Anticancer Activity of Selected Iodinated Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 µM | [5] |

| Ferrocene-pyrazole hybrid 47c | PC-3 (Prostate) | 124.40 µM | [5] |

| Ferrocene-pyrazole hybrid 47c | HL60 (Promyelocytic Leukemia) | 6.81 µM | [5] |

| Ferrocene-pyrazole hybrid 47c | SNB19 (Astrocytoma) | 60.44 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41 ± 0.217 µM | [5] |

| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 (Prostate) | 10.77 ± 0.124 µM | [5] |

Antimicrobial Activity

Iodinated pyrazoles have also emerged as promising antimicrobial agents.[8][9][10] For example, 4-iodo-imidazole pyrazole derivatives have displayed good activity against Mycobacterium tuberculosis.[8]

Table 2: Antimicrobial Activity of Selected Iodinated Pyrazole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| 4-iodo-imidazole pyrazole 7g | M. tuberculosis H37Rv | 6.25 µg/mL | [8] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5–125 µg/mL | [9] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9–7.8 µg/mL | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay - REMA) [8][11]

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

-

Add a standardized inoculum of the microbial culture to each well.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Add a resazurin solution to each well and incubate further.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

Enzyme and Receptor Inhibition

Iodinated pyrazoles have been identified as potent inhibitors of various enzymes and receptors, highlighting their therapeutic potential.

Cannabinoid Receptor Antagonism: A notable example is a pyrazole derivative containing a p-iodophenyl group at the 5-position, which acts as a potent and selective antagonist for the brain cannabinoid CB1 receptor.[12]

Kinase Inhibition: Pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][13] The iodinated intermediates allow for systematic exploration of structure-activity relationships to optimize inhibitor potency and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the study of iodinated pyrazoles is crucial for a comprehensive understanding.

Conclusion

Iodinated pyrazole derivatives are a highly valuable class of compounds in drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutic agents. The ability to fine-tune their properties through substitution at the iodine position provides a powerful tool for optimizing efficacy and selectivity against a range of biological targets. Further exploration of this chemical space is likely to yield novel drug candidates with improved pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of biologically active compounds.[1][2][3][4][5][6] The strategic introduction of an iodine atom to the pyrazole ring dramatically amplifies their synthetic value, transforming them into versatile building blocks for drug discovery.[1] This iodination provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and efficient construction of complex molecular architectures.[1][7] These functionalized pyrazoles are pivotal intermediates in the synthesis of a wide range of therapeutics, most notably kinase inhibitors.[1][7][8] This technical guide delves into the synthesis, reactivity, and biological significance of iodinated pyrazoles, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to empower researchers in the field of drug discovery.

Synthesis of Iodinated Pyrazoles

The regioselective installation of iodine onto the pyrazole core is a critical first step. The two principal isomers of interest, 4-iodopyrazoles and 5-iodopyrazoles, are accessible through distinct synthetic routes.[1] The choice of iodination method is often dictated by the desired regioselectivity and the electronic properties of the substituents on the pyrazole ring.[9]

Synthesis of 4-Iodopyrazoles

A common and effective method for the regioselective iodination at the C4 position involves the use of ceric ammonium nitrate (CAN) as a mild oxidant in the presence of elemental iodine.[1][9][10]

Experimental Protocol: Synthesis of 4-Iodopyrazoles using CAN/I₂ .[1]

-

To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any excess iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the 4-iodopyrazole.

Synthesis of 5-Iodopyrazoles

The synthesis of 5-iodopyrazoles can be achieved through a lithium-halogen exchange reaction. This method involves the deprotonation of the pyrazole at the C5 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an iodine source.[10]

Experimental Protocol: Synthesis of 5-Iodopyrazoles using n-BuLi/I₂ .[1][10]

-

Dissolve the 1-substituted pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

-

Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

-

Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Reactivity of Iodinated Pyrazoles: Gateway to Molecular Diversity

The carbon-iodine bond in iodinated pyrazoles is a key functional group that serves as a linchpin for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most extensively used methods for this purpose, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[1][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the iodinated pyrazole and an aryl or heteroaryl boronic acid or ester. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl-substituted pyrazoles, which are common motifs in kinase inhibitors.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Iodopyrazole .[10]

-

In a reaction vessel, combine the 4-iodopyrazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (Na₂CO₃) (2.0 mmol).

-

Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 4-arylpyrazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an iodinated pyrazole and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[1][10] This reaction is instrumental in synthesizing arylalkynes and conjugated enynes.[1]

Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole .[1]

-

To a solution of the 4-iodopyrazole (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or triethylamine (Et₃N), add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

-

Add the catalytic system, typically consisting of a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol) and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.04 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by chromatography to yield the 4-(alkynyl)pyrazole.

Experimental Workflow

The synthesis and functionalization of iodinated pyrazoles follow a logical and versatile experimental workflow, starting from the core pyrazole structure and leading to a diverse array of functionalized derivatives.

Experimental workflow for the synthesis and functionalization of iodinated pyrazoles.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][8] The ability to functionalize the pyrazole core via iodinated intermediates allows for extensive exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[1]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[1][7] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][7] Several pyrazole-based compounds have been developed as potent JAK inhibitors.[1]

The JAK/STAT signaling pathway and the inhibitory action of iodinated pyrazole derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Pyrazole-based molecules have been developed as inhibitors of key kinases within this pathway.

The PI3K/Akt signaling pathway and the inhibitory role of iodinated pyrazole compounds.

Quantitative Data Summary

The functionalization of the pyrazole core, facilitated by iodinated intermediates, allows for the fine-tuning of inhibitory activity against various kinase targets. The following tables summarize the in vitro kinase inhibitory activity of representative pyrazole derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Family Kinases [7]

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | JAK1 | 5.2 |

| Derivative 1 | JAK2 | 3.8 |

| Derivative 1 | JAK3 | 150 |

| Derivative 1 | TYK2 | 25 |

| Derivative 2 | JAK1 | 2.1 |

| Derivative 2 | JAK2 | 1.5 |

| Derivative 2 | JAK3 | 85 |

| Derivative 2 | TYK2 | 10 |

Table 2: Inhibitory Activity of Pyrazole Derivatives against Various Kinases [8][11]

| Compound | Target Kinase | Activity |

| Afuresertib (GSK2110183) | Akt1 | Kᵢ = 0.08 nM |

| Compound 2 (Afuresertib analog) | Akt1 | IC₅₀ = 1.3 nM |

| CAN508 | CDK9 | IC₅₀ = 350 nM |

| AT7867 | AKT | - |

| SC-102 | p38 | - |

| AZD2932 | VEGFR/PDGFR | - |

Applications in Imaging

Beyond therapeutic applications, iodinated pyrazoles are valuable in the development of imaging agents. The incorporation of a radioactive isotope of iodine, such as ¹²⁴I (a positron emitter with a half-life of 4.2 days), allows for their use as radiotracers in Positron Emission Tomography (PET).[12][13] This enables non-invasive, quantitative imaging of biological processes and the pharmacokinetic profiling of drug candidates in vivo.[12] Similarly, the introduction of iodine-123 or iodine-131 can be utilized for Single Photon Emission Computed Tomography (SPECT) imaging.[13][14] The pyrazole scaffold itself is also being explored for the development of fluorine-18 labeled radiotracers for PET imaging.[15]

Conclusion

Iodinated pyrazoles are indispensable tools in modern drug discovery. Their facile synthesis and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting a wide range of biological targets, with a notable impact on the development of kinase inhibitors. The continued exploration of the chemistry and biological applications of iodinated pyrazoles promises to yield novel and effective therapeutic agents and diagnostic tools.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Iodine-124 as a label for pharmacological PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 4-Iodo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthesis of 4-Iodo-1-methyl-1H-pyrazole, a key building block in modern medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes a thorough understanding of its properties and safe handling paramount for researchers in drug discovery and development. This document consolidates critical information from Safety Data Sheets (SDS) and relevant literature to ensure laboratory personnel can work safely and effectively with this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 39806-90-1 | [1] |

| Molecular Formula | C₄H₅IN₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 59-64 °C | |

| InChI | 1S/C4H5IN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| SMILES | Cn1cc(I)cn1 |

Safety and Hazard Information

This compound is classified as a hazardous substance. The signal word "Danger" is used on its labeling. Adherence to the following hazard and precautionary statements is crucial for safe handling.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Source:[2]

Precautionary Statements

Safe handling of this compound requires strict adherence to the following precautionary measures:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

While the provided safety data indicates potential harm if swallowed or inhaled, specific quantitative toxicological data such as LD50 (median lethal dose) is not available in the public domain. The chronic effects of this substance are also unknown. Therefore, it should be handled with the utmost care, assuming high toxicity.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Safe Handling Practices

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid formation of dust and aerosols.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands thoroughly after handling and before breaks.

-

Keep away from sources of ignition.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

The recommended storage class is 11 - Combustible Solids.

-

Store locked up.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis protocol adapted from patent literature. This should be performed by trained chemists with appropriate safety precautions in place.

Materials and Reagents

-

1-methylpyrazole

-

Iodine

-

An oxidant (e.g., 50 wt% aqueous hydrogen peroxide solution)

-

Aqueous sodium hydroxide solution (e.g., 15 wt%)

-

Reaction vessel (flask)

-

Heating and stirring apparatus

-

pH meter or pH paper

-

Filtration apparatus

-

Vacuum drying oven

Procedure

-

Reaction Setup: Charge the reaction flask with 1-methylpyrazole (1.0 equivalent) and iodine (1.0 equivalent) under stirring.

-

Heating: Heat the mixture in a water bath to 70 °C.

-

Addition of Oxidant: Slowly add the 50 wt% aqueous hydrogen peroxide solution (1.25 equivalents) dropwise to the reaction mixture, maintaining the temperature at 70 °C. The oxidant helps to drive the reaction forward by reacting with the hydrogen iodide byproduct to regenerate iodine.[4]

-

Reaction Monitoring: Monitor the progress of the iodination reaction using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC). Maintain the temperature and continue stirring until the reaction is complete.[4]

-

Neutralization and Crystallization: After the reaction is complete, cool the mixture. Add 15 wt% aqueous sodium hydroxide solution to adjust the pH of the mixture to 7.[4]

-

Isolation: Cool the neutralized mixture to induce crystallization. Collect the resulting pale yellow crystals of this compound by filtration.[4]

-

Drying: Dry the isolated product in a vacuum oven.

Visualized Workflows

The following diagrams illustrate key logical workflows for safety and information retrieval when working with chemical reagents like this compound.

Caption: A logical workflow for the safe handling of chemical reagents.

Caption: Key sections of a Safety Data Sheet (SDS) for a chemical.

References

The Pyrazole Core: A Technical Guide to its Discovery, History, and Impact on Modern Science

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The discovery of the pyrazole ring system by Ludwig Knorr in 1883 marked a pivotal moment in heterocyclic chemistry, laying the groundwork for a century of innovation in medicine and agriculture. This five-membered heterocycle, containing two adjacent nitrogen atoms, has proven to be a "privileged scaffold," forming the core of numerous successful therapeutic agents and agrochemicals. From the first synthetic drug, Antipyrine, to modern selective COX-2 inhibitors like Celecoxib and potent insecticides like Fipronil, the substituted pyrazole has demonstrated remarkable versatility. This technical guide provides an in-depth exploration of the historical milestones, foundational experimental protocols, and key applications that have defined the legacy of substituted pyrazoles. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to illuminate the logical and biological relationships that have driven discovery in this field.

The Dawn of Pyrazole Chemistry: A Serendipitous Discovery

The history of substituted pyrazoles begins with the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a new heterocyclic compound.[1][2][3] This discovery, born from the reaction of ethyl acetoacetate and phenylhydrazine, resulted in the first synthesis of a pyrazole derivative, specifically a pyrazolone.[1][4][5] Knorr named the parent five-membered heterocycle 'pyrazole'.[5] This initial work not only introduced a new class of compounds but also established a foundational synthetic route now known as the Knorr Pyrazole Synthesis, a cornerstone reaction still relevant today.[4][6][7] Knorr's subsequent investigation of these compounds led to the discovery of Antipyrine, the first fully synthetic drug, which became the world's most widely used analgesic and antipyretic until the rise of aspirin.[1][2][8]

The Foundational Experiment: Knorr's 1883 Synthesis

The seminal experiment that initiated the field of pyrazole chemistry was documented in Knorr's 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine).[4] This reaction laid the blueprint for synthesizing a vast array of substituted pyrazoles.

Detailed Experimental Protocol

The following protocol is a direct interpretation of Ludwig Knorr's original 1883 publication for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1][4]

Materials and Equipment:

-

Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).

-

Apparatus: A reaction vessel suitable for heating, a water bath, apparatus for separating immiscible liquids (e.g., a separatory funnel), a crystallization dish, and a melting point apparatus.

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, leading to the formation of an oily product and water.

-

Separation of Water: The water generated during the initial condensation was carefully separated from the oily product.

-

Cyclization: The resulting oily condensation product was then heated on a water bath for an extended period to induce cyclization.

-

Isolation and Purification: Upon cooling, the product solidified. The solid was then purified by recrystallization to yield the final product, 1-phenyl-3-methyl-5-pyrazolone.

Quantitative Data

The quantitative data from Knorr's original synthesis is summarized below. It is noteworthy that yields were not always explicitly reported in publications of this era.[4]

| Reactant | Molecular Weight ( g/mol ) | Quantity Used (g) | Moles (approx.) |

| Phenylhydrazine | 108.14 | 100 | 0.925 |

| Ethyl Acetoacetate | 130.14 | 125 | 0.960 |

| Product | Melting Point (°C) | Yield | |

| 1-Phenyl-3-methyl-5-pyrazolone | 127 | Not explicitly stated |

Visualizing the Workflow and Chemistry

The logical progression of Knorr's foundational experiment and the underlying chemical transformation can be visualized.

Key Milestones in the Application of Substituted Pyrazoles

Following Knorr's discovery, the pyrazole scaffold became a fertile ground for chemical exploration, leading to landmark developments in both pharmaceuticals and agrochemicals.

Pharmaceuticals: From Pain Relief to Targeted Therapies

The therapeutic potential of pyrazoles was realized almost immediately. Today, dozens of approved drugs contain this core structure.[9][10]

The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s created a new therapeutic hypothesis: selectively inhibiting the inflammation-inducible COX-2 enzyme while sparing the constitutively active COX-1 could provide anti-inflammatory benefits without the gastrointestinal side effects of non-selective NSAIDs.[11] This led to the rational design of selective COX-2 inhibitors. A team at G.D. Searle/Monsanto, led by John Talley, discovered and developed Celecoxib, a 1,5-diarylpyrazole.[12][13] It was approved by the FDA in 1998.[13]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[11] The selectivity is driven by its sulfonamide side chain, which fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][13]

Quantitative Biological Data for Celecoxib

| Parameter | Value | Species | Notes |

| COX-2 IC₅₀ | 0.04 µM | Human | In vitro enzyme assay.[11] |

| COX-1 IC₅₀ | 15 µM | Human | In vitro enzyme assay.[11] |

| Selectivity Index (COX-1/COX-2) | 375 | Human | Demonstrates high selectivity for COX-2.[11] |

| Peak Plasma Concentration (Tmax) | 2-4 hours | Human | Following oral administration.[12] |

| Apparent Volume of Distribution (Vd) | 455 ± 166 L | Human | Indicates extensive tissue distribution.[12] |

Discovered and developed by Sanofi-Aventis, Rimonabant was the first selective cannabinoid CB1 receptor blocker approved for use.[14] It was marketed in Europe in 2006 as an anti-obesity drug.[14][15] The drug functions as an inverse agonist of the CB1 receptor, which is heavily involved in regulating appetite and energy balance.[16] While effective for weight loss, Rimonabant was withdrawn from the market in 2008 due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the endocannabinoid system in mood regulation.[14][17][18]

Mechanism of Action: CB1 receptors are activated by endogenous cannabinoids (e.g., anandamide), which stimulates appetite. Rimonabant blocks this interaction, reducing the signaling that promotes food intake and fat storage.[16]

Agrochemicals: Protecting Crops with Precision

The pyrazole scaffold has been equally impactful in agriculture, leading to highly effective insecticides, herbicides, and fungicides.[19][20][21]

Discovered by Rhône-Poulenc in 1987, Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class.[22][23] It is highly effective at low dose rates against a wide range of agricultural and non-agricultural pests, including termites, ants, and fleas.[22]

Mechanism of Action: Fipronil is a potent blocker of the GABA (gamma-aminobutyric acid)-gated chloride channel in the central nervous system of insects.[22][23] By disrupting the normal function of this channel, it causes hyperexcitation of the insect's nerves and muscles.[23] Its selectivity for insects is attributed to a greater binding affinity for insect GABA receptors compared to mammalian receptors.[23]

References

- 1. books.rsc.org [books.rsc.org]

- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Rimonabant - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 17. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. royal-chem.com [royal-chem.com]

- 22. Worldwide Development of Fipronil Insecticide [cotton.org]

- 23. Fipronil - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical and Experimental NMR Data of Halogenated Pyrazoles for Researchers and Drug Development Professionals

Introduction: Halogenated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their unique structural and electronic properties, conferred by the presence of one or more halogen atoms on the pyrazole ring, make them valuable scaffolds for the development of a wide range of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This technical guide provides an in-depth comparison of theoretical and experimental NMR data for halogenated pyrazoles, offering a valuable resource for researchers, scientists, and drug development professionals.

Theoretical vs. Experimental NMR Data: A Comparative Analysis